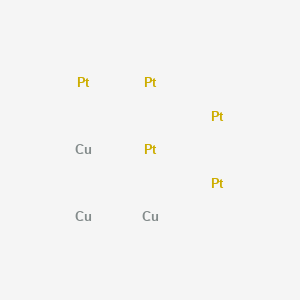
Copper;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;platinum is a bimetallic compound that combines the properties of both copper and platinum. Copper is known for its excellent electrical conductivity and malleability, while platinum is renowned for its catalytic properties and resistance to corrosion. The combination of these two metals results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper;platinum can be synthesized through various methods, including co-precipitation, electrochemical deposition, and chemical vapor deposition. In co-precipitation, copper and platinum salts are dissolved in a solvent, and a reducing agent is added to precipitate the metals simultaneously. Electrochemical deposition involves the reduction of metal ions onto a substrate using an electric current. Chemical vapor deposition involves the decomposition of metal-containing gases on a heated substrate to form a thin film of the compound.
Industrial Production Methods: In industrial settings, this compound is often produced through alloying processes. This involves melting copper and platinum together at high temperatures and then cooling the mixture to form a solid alloy. The alloy can be further processed into various forms, such as wires, sheets, or nanoparticles, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions: Copper;platinum undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents, resulting in the formation of copper oxide and platinum oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents, converting the oxides back to their metallic forms.
Substitution: this compound can participate in substitution reactions where one metal is replaced by another in the compound.
Major Products: The major products formed from these reactions include copper oxide, platinum oxide, and various substituted compounds depending on the reagents used.
Scientific Research Applications
Copper;platinum has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: this compound nanoparticles are used in biological imaging and as antimicrobial agents.
Medicine: The compound is explored for its potential in cancer treatment due to its ability to induce cell death in cancer cells.
Industry: It is used in the production of electronic components, sensors, and fuel cells due to its excellent electrical conductivity and catalytic properties .
Mechanism of Action
The mechanism of action of copper;platinum involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by providing a surface for reactants to adsorb and react, thereby lowering the activation energy of the reaction.
Antimicrobial Action: this compound nanoparticles generate reactive oxygen species that damage bacterial cell membranes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species and the activation of apoptosis signaling pathways .
Comparison with Similar Compounds
- Copper;gold
- Platinum;iridium
- Copper;silver
- Platinum;palladium
Copper;platinum stands out due to its unique combination of electrical conductivity, catalytic properties, and cost-effectiveness, making it a versatile compound for various applications.
Properties
CAS No. |
62111-90-4 |
|---|---|
Molecular Formula |
Cu3Pt5 |
Molecular Weight |
1166.1 g/mol |
IUPAC Name |
copper;platinum |
InChI |
InChI=1S/3Cu.5Pt |
InChI Key |
DATSKWWONPJJRU-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















